molecular formula C11H10N2O2 B3017297 N-[4-(1,3-oxazol-5-yl)phenyl]acetamide CAS No. 1017-14-7

N-[4-(1,3-oxazol-5-yl)phenyl]acetamide

Cat. No.: B3017297
CAS No.: 1017-14-7
M. Wt: 202.213
InChI Key: OTOBEDSXYBTKEZ-UHFFFAOYSA-N
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Description

N-[4-(1,3-oxazol-5-yl)phenyl]acetamide is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-oxazol-5-yl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetic acid with oxazole derivatives under specific conditions. One common method is the condensation reaction between 4-aminophenylacetic acid and 1,3-oxazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-oxazol-5-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted phenylacetamides, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

N-[4-(1,3-oxazol-5-yl)phenyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(1,3-oxazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The oxazole ring allows the compound to bind with a wide range of receptors and enzymes through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-[4-(1,3-oxazol-5-yl)phenyl]acetamide can be compared with other similar compounds, such as:

Biological Activity

N-[4-(1,3-oxazol-5-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound consists of an acetamide group linked to a phenyl ring, which is further substituted with an oxazole moiety. The oxazole ring is known for its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. This structural configuration allows the compound to modulate the activity of enzymes and receptors involved in several biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Receptor Binding : It binds to various receptors, potentially affecting signal transduction pathways related to cell proliferation and apoptosis.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. For instance, studies have shown its effectiveness against various bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis, with EC50 values indicating potent antimicrobial activity compared to established treatments .

CompoundBacterial StrainEC50 (µM)
This compoundXanthomonas oryzae156.7
Control (Thiodiazole Copper)Xanthomonas oryzae545.2

2. Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies on various cancer cell lines have shown that derivatives of this compound can induce apoptosis and exhibit cytotoxic effects at low concentrations. For example, one study reported IC50 values as low as 0.14 µM against A549 lung cancer cells .

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (lung cancer)<0.14Apoptosis induction
CisplatinA549 (lung cancer)10.07Apoptosis induction

3. Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been supported by findings indicating that it can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests a potential therapeutic application in treating inflammatory diseases.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

  • Antibacterial Evaluation : A study evaluated the antibacterial effects against multiple strains and found that the compound significantly reduced bacterial viability through membrane disruption .
  • Anticancer Studies : Another research focused on the cytotoxicity of oxazole derivatives against human cancer cell lines, demonstrating that certain modifications of the base structure enhanced potency and selectivity .

Properties

IUPAC Name

N-[4-(1,3-oxazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8(14)13-10-4-2-9(3-5-10)11-6-12-7-15-11/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOBEDSXYBTKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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